molecular formula C17H21NO3 B1649331 Piperanine CAS No. 23512-46-1

Piperanine

Cat. No.: B1649331
CAS No.: 23512-46-1
M. Wt: 287.35 g/mol
InChI Key: QHWOFMXDKFORMO-XVNBXDOJSA-N
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Description

Piperanine is an alkaloid compound found in various species of the Piperaceae family, particularly in black pepper (Piper nigrum) and long pepper (Piper longum). It is known for its pungent taste and has been used in traditional medicine for centuries. This compound is structurally related to piperine, another well-known alkaloid from the same family. The compound has garnered significant interest due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.

Mechanism of Action

Target of Action

Piperanine, also known as Piperanin, is a piperidine alkaloid that exhibits a broad spectrum of bioactivity. The primary targets of this compound include multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, breast cancer resistance protein, transient receptor potential vanilloid 1 proinflammatory cytokine, nuclear factor-κB, c-Fos, cAMP response element-binding protein, activation transcription factor-2, peroxisome proliferator-activated receptor-gamma, Human G-quadruplex DNA, Cyclooxygenase-2, Nitric oxide synthases-2, MicroRNA, and coronaviruses .

Mode of Action

The pleiotropic mechanistic action of this compound is attributed to its ability to interact with a broad spectrum of molecular targets that include kinases, transcription factors, cell cycle proteins, inflammatory cytokines, receptors, and signaling molecules . This compound binds to these targets, altering their function and leading to various physiological effects.

Biochemical Pathways

This compound regulates multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . These pathways play crucial roles in various physiological processes, and their modulation by this compound can lead to a range of downstream effects.

Pharmacokinetics

This compound exhibits remarkable bioavailability-enhancing abilities . This property, along with its ability to alter the function of drug-metabolizing enzymes, significantly impacts its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple targets and pathways. It exhibits antioxidant, anti-apoptotic, anti-inflammatory properties, and enhances bioavailability . These properties contribute to its therapeutic potential against various conditions such as CNS dysfunctions, cardiovascular system disorders, gastrointestinal tract dysfunctions, bone diseases, and more .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is slightly water-soluble and forms monoclinic needles, possessing a strong pungent taste . These physical properties can affect its absorption and distribution in the body. Furthermore, this compound’s action can be influenced by the physiological environment, such as the presence of other molecules and the pH of the body fluids .

Biochemical Analysis

Biochemical Properties

Piperanine exhibits pleiotropic properties like antioxidant, anticancer, anti-inflammatory, antihypertensive, hepatoprotective, neuroprotective and enhancing bioavailability and fertility-related activities . It interacts with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been reported to have effects on various types of cells and cellular processes, including CNS (central nervous system), CVS (cardiovascular system), GIT (gastrointestinal tract) dysfunctions, bone, and various other physiological activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antioxidant, anti-inflammatory, anti-apoptotic, and bioavailability enhancing abilities are responsible for most of its mechanistic approach in various diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperanine can be synthesized through several methods, including the reaction of piperic acid chloride with piperidine. This method involves the following steps:

    Preparation of Piperic Acid Chloride: Piperic acid is treated with thionyl chloride to form piperic acid chloride.

    Reaction with Piperidine: The piperic acid chloride is then reacted with piperidine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of piperine from black pepper, followed by chemical modification. The extraction process includes:

    Grinding and Extraction: Black pepper seeds are ground to a fine powder and subjected to solvent extraction using ethanol or methanol.

    Purification: The crude extract is purified using chromatographic techniques to isolate piperine.

    Chemical Modification: Piperine is then chemically modified to produce this compound through the aforementioned synthetic routes.

Chemical Reactions Analysis

Types of Reactions: Piperanine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form this compound oxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to yield reduced this compound derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products:

    Oxidation: this compound oxide.

    Reduction: Reduced this compound derivatives.

    Substitution: Substituted this compound derivatives.

Scientific Research Applications

Piperanine has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and inflammation.

    Industry: Utilized in the development of bio-enhancers to improve the bioavailability of drugs.

Comparison with Similar Compounds

  • Piperine
  • Piperidine
  • Piperlongumine

Piperanine’s unique combination of structural features and pharmacological activities makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h3,7-9,12H,1-2,4-6,10-11,13H2/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWOFMXDKFORMO-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C=CCCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/CCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Piperanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033874
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23512-46-1, 65937-41-9
Record name Piperanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23512-46-1
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Record name Piperanine
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Record name NSC125180
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Record name (E)-5-(1,3-benzodioxol-5-yl)-1-(1-piperidyl)pent-2-en-1-one
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Record name Piperanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033874
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

79 - 80 °C
Record name Piperanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033874
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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